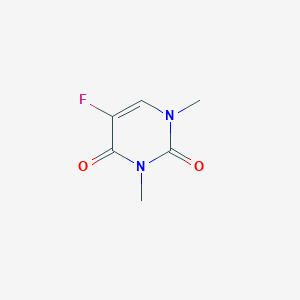

5-Fluoro-1,3-dimethyluracil

描述

Overview of Pyrimidine (B1678525) Chemistry and Analogs

Pyrimidine, a heterocyclic aromatic organic compound, is a foundational structure in biochemistry. britannica.com It consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. wjarr.combhu.ac.in This core structure is integral to a variety of essential biological molecules. The most prominent examples are the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). britannica.comumich.edu The term "pyrimidine" itself was first introduced in 1884. umich.edu

The chemistry of pyrimidines is vast and multifaceted, with numerous derivatives synthesized for a wide range of applications. wjarr.com These analogs are created by substituting various functional groups onto the pyrimidine ring, which can significantly alter their chemical and biological properties. bhu.ac.in The introduction of different substituents can influence the molecule's reactivity, solubility, and ability to interact with biological targets. bhu.ac.in This versatility has made pyrimidine and its analogs a subject of intense study in medicinal chemistry and drug discovery. wjarr.com

Historical Context of Fluorinated Uracil Research

The investigation into fluorinated pyrimidines, particularly fluorinated uracils, has its roots in the mid-20th century's burgeoning field of cancer chemotherapy. A pivotal moment came in 1954 when researchers observed that liver tumors tended to absorb uracil more readily than normal liver cells. wikipedia.org This finding sparked the idea of using a modified, or "antimetabolite," version of uracil to selectively target cancer cells.

Building on this, Charles Heidelberger, in collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, synthesized 5-fluorouracil (B62378) (5-FU) in 1957. wikipedia.orgnih.gov The rationale was that substituting a fluorine atom at the 5-position of the uracil ring would create a molecule that could interfere with the normal metabolic pathways of cancer cells. aacrjournals.org This proved to be a groundbreaking development, as 5-FU was found to have significant antitumor activity in mice and subsequently became a cornerstone in the treatment of various solid tumors. wikipedia.orgaacrjournals.orgcancernetwork.com The success of 5-FU spurred further research into other fluorinated pyrimidine derivatives, as scientists sought to develop new compounds with improved efficacy and different pharmacological profiles. mdpi.com

Rationale for Investigating 5-Fluoro-1,3-dimethyluracil in Academic Contexts

The academic investigation of this compound is driven by several key scientific interests. As a derivative of the important anticancer drug 5-fluorouracil (5-FU), it serves as a valuable model compound for studying the effects of specific chemical modifications on the properties and behavior of fluorinated pyrimidines.

One primary area of research is understanding how methylation at the N1 and N3 positions influences the molecule's intermolecular interactions. Unlike 5-FU, which can form strong hydrogen bonds, this compound lacks these strong hydrogen-bond donors. acs.orgresearchgate.net This allows researchers to isolate and study weaker interactions, such as C-H···O and C-H···F contacts, and their role in crystal packing and self-assembly. researchgate.netoup.com

Furthermore, this compound is utilized in synthetic organic chemistry as a starting material for creating more complex molecules. cookechem.comsigmaaldrich.com Its reactivity, particularly in photochemical reactions, has been explored to synthesize novel heterocyclic compounds. oup.comclockss.org For instance, it undergoes photocycloaddition reactions with various aromatic compounds. oup.comresearchgate.net These studies are crucial for developing new synthetic methodologies and for creating libraries of novel compounds that could have potential applications in materials science or medicinal chemistry.

The compound is also used in computational chemistry studies to model and predict molecular properties. neliti.com By comparing theoretical calculations with experimental data for this compound, researchers can refine computational models and gain deeper insights into the electronic structure and reactivity of fluorinated pyrimidines. neliti.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇FN₂O₂ cookechem.comsigmaaldrich.com |

| Molecular Weight | 158.13 g/mol cookechem.comsigmaaldrich.com |

| Melting Point | 132-134 °C cookechem.comsigmaaldrich.com |

| CAS Number | 3013-92-1 sigmaaldrich.com |

Research Findings on this compound

| Research Area | Key Findings |

| Synthesis | Can be synthesized from 5-halogenated 1,3-dimethyluracils and diethyl malonate. mdpi.com The reaction proceeds smoothly, although a longer reaction time may be required compared to other halogenated precursors. mdpi.comsemanticscholar.org |

| Crystal Structure | The crystal structure reveals that the planar molecules are arranged in parallel sheets. oup.com Intermolecular interactions within the same sheet are characterized by short C-H···O and C-H···F contacts. oup.com The short intermolecular C···F distance is approximately 2.999(6) Å. oup.com |

| Photochemistry | Undergoes photocycloaddition reactions with various naphthalenes. oup.com UV irradiation can lead to the formation of novel cycloadducts through a Paterno–Büchi type reaction. oup.comclockss.orgresearchgate.net |

| Self-Assembly | In contrast to 5-fluorouracil, which forms fibrils through strong hydrogen bonding, this compound does not form such fibrils due to the absence of strong hydrogen-bond donors. acs.orgacs.org Its self-assembly is governed by weaker interactions. researchgate.net |

| Thermochemistry | The standard molar enthalpy of formation in the gas phase at 298.15 K has been determined to be -(478.5 ± 1.3) kJ·mol⁻¹. researchgate.netresearchgate.net |

| Computational Studies | The first-order hyperpolarizability, dipole moment, and mean polarizability have been calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. neliti.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEWVRFHURYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321675 | |

| Record name | 5-Fluoro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3013-92-1 | |

| Record name | NSC379683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 1,3 Dimethyluracil

Direct Synthesis Approaches to 5-Fluoro-1,3-dimethyluracil

The most straightforward methods for the preparation of this compound involve either the direct methylation of 5-fluorouracil (B62378) or the direct fluorination of 1,3-dimethyluracil (B184088).

One common approach is the exhaustive methylation of 5-fluorouracil (5-FU). This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The reaction proceeds by the sequential alkylation of the acidic N-H protons at the N1 and N3 positions of the uracil (B121893) ring. Careful control of the reaction conditions is necessary to ensure complete dimethylation and to avoid potential side reactions.

Alternatively, this compound can be synthesized by the direct fluorination of 1,3-dimethyluracil. This method utilizes electrophilic fluorinating agents to introduce a fluorine atom at the electron-rich C5 position of the pyrimidine (B1678525) ring. A variety of modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), have been developed and are effective for this type of transformation ref.ac.ukmdpi.com. The reaction typically proceeds under mild conditions and offers a direct route to the desired product. The choice of the fluorinating agent and reaction conditions is crucial to achieve high regioselectivity and yield.

| Starting Material | Reagents | Product | Key Features |

| 5-Fluorouracil | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base | This compound | Sequential N-alkylation of the uracil ring. |

| 1,3-Dimethyluracil | Electrophilic fluorinating agent (e.g., Selectfluor®) | This compound | Direct C-H fluorination at the C5 position. |

Derivatization from Halogenated Uracil Precursors

Another important synthetic strategy involves the derivatization of pre-functionalized uracil precursors, particularly those bearing a different halogen at the C5 position.

Nucleophilic Substitution Reactions for 5-Substitution

This compound can be prepared via nucleophilic substitution of other 5-halogenated 1,3-dimethyluracil derivatives, such as 5-chloro-, 5-bromo-, or 5-iodo-1,3-dimethyluracil. In these reactions, a fluoride anion source is used to displace the heavier halogen at the C5 position. This type of reaction, often referred to as a halogen exchange or "Halex" reaction, is a powerful tool in organofluorine chemistry researchgate.netresearchgate.net. The efficiency of the substitution depends on several factors, including the nature of the leaving group (I > Br > Cl), the fluoride source (e.g., KF, CsF), the solvent, and the reaction temperature. For instance, the conversion of 5-iodo-1,2,3-triazoles to their 5-fluoro counterparts has been successfully achieved using potassium fluoride under microwave irradiation researchgate.net. Similar principles can be applied to the synthesis of this compound from the corresponding 5-iodo precursor.

Mechanistic Aspects of Regioselective Functionalization

The regioselectivity of functionalization in uracil derivatives is governed by the electronic properties of the pyrimidine ring. The C5 position is particularly susceptible to electrophilic attack due to the electron-donating effects of the nitrogen atoms and the carbonyl groups. Conversely, the C6 position is more electron-deficient and prone to nucleophilic attack.

Photochemical Reactivity and Cycloaddition Reactions

This compound exhibits interesting photochemical properties, particularly its ability to undergo cycloaddition reactions with aromatic systems upon UV irradiation.

Photocycloaddition with Aromatic Systems

The UV irradiation of this compound in the presence of aromatic compounds can lead to the formation of cycloadducts. The specific outcome of the reaction, including the regiochemistry and stereochemistry of the products, is influenced by the nature of the aromatic partner, the solvent, and the presence of photosensitizers or quenchers.

A notable example of the photochemical reactivity of this compound is its [4+2] photocycloaddition with naphthalene (B1677914). UV irradiation of a solution of this compound (5-FDMU) and naphthalene in acetonitrile can lead to both 1,2- and 1,4-cycloaddition products clockss.org. The initially formed 1,2-cycloadduct is labile under the reaction conditions and can revert to the starting materials, whereas the 1,4-adduct, a barrelene derivative, is more stable clockss.org. Prolonged irradiation favors the formation of the barrelene derivative clockss.org. The reaction is believed to proceed through excited singlet states for the 1,4-cycloaddition, as the presence of a triplet quencher, piperylene, suppresses the formation of other photoproducts while still allowing the formation of the barrelene derivative clockss.org.

This selective formation of barrelene derivatives highlights the synthetic utility of the photochemical reactions of this compound for the construction of complex, polycyclic molecular architectures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |

| This compound | Naphthalene | Photocycloaddition | Barrelene derivative | clockss.org |

Photosubstitution Reactions

This compound can undergo photosubstitution reactions, particularly with aromatic compounds. A notable example is its reaction with substituted benzenes to form 5-aryl-1,3-dimethyluracils. chemicalbook.com This reaction, however, provides negligible yields in the absence of an acid catalyst. The addition of trifluoroacetic acid (TFA) to the reaction mixture is critical, substantially increasing the product yields. chemicalbook.com This acid-catalyzed photosubstitution represents a key method for creating a C-C bond at the C-5 position of the uracil ring. chemicalbook.com

Table 2: Effect of Trifluoroacetic Acid (TFA) on the Photosubstitution of this compound (5-FDMU) with Substituted Benzenes

| Benzene Reactant | TFA Added | Reaction Time (h) | 5-FDMU Consumed (%) | 5-Aryl-1,3-dimethyluracil Yield (%) |

|---|---|---|---|---|

| Benzene | None | 1.2 | <1 | <0.1 |

| Benzene | 0.05 mmol | 1.2 | 35 | 13 |

| Toluene | None | 0.05 | <1 | <0.1 |

| Toluene | 0.05 mmol | 0.05 | 42 | 32 |

This table illustrates the essential role of TFA in promoting the photosubstitution reaction.

Elucidation of Photoreaction Mechanisms

The mechanisms of these photoreactions are complex and involve the excited states of the uracil molecule. The acid-catalyzed photosubstitution is believed to involve the participation of a proton in the excited state of this compound or in the formation of an exciplex between the uracil and the benzene derivative. chemicalbook.com Evidence for a ground-state interaction is supported by a shift in the ultraviolet (UV) spectrum of this compound to a longer wavelength upon the addition of TFA, indicating the formation of a protonated species or a charge-transfer complex. chemicalbook.com

Mechanistic studies on related halouracils suggest that different excited states can lead to different products. It has been proposed that 5-aryl isomers are derived from uracils excited to the singlet state, whereas 6-aryl isomers, formed under different conditions, may result from triplet-state uracils.

Oxidation Reactions of the Uracil Core

Reactions with Peroxy Acids

The uracil core of this compound is susceptible to oxidation. It has been shown to react with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). chemicalbook.com m-CPBA is a versatile and strong oxidizing agent commonly used in organic synthesis for a variety of transformations, including the oxidation of N-heterocycles. wikipedia.orgrsc.org This reaction targets the electron-rich double bond within the pyrimidine ring.

Formation of Oxidized Products

The oxidation of this compound with m-chloroperbenzoic acid leads to the formation of oxidized derivatives. A plausible mechanism for the formation of these oxidation products has been described. While specific, fully characterized products for this exact reaction are detailed in specialized literature, the oxidation of uracil derivatives generally leads to products such as uracil glycols and other ring-opened or rearranged structures. The reaction with m-CPBA is expected to yield analogous modifications to the this compound core.

Reactions with Active Methylene (B1212753) Compounds

This compound participates in reactions with active methylene compounds, which are characterized by a methylene group flanked by two electron-withdrawing groups. These reactions are fundamental for the formation of new carbon-carbon bonds at the pyrimidine core, leading to a diverse array of substituted uracil derivatives.

The reaction of this compound with carbanions generated from active methylene compounds facilitates the formation of a C-C bond at the C5 position of the pyrimidine ring. A notable example is the reaction with the carbanion of diethyl malonate. While the reaction with 5-bromo- and 5-chloro-1,3-dimethyluracil proceeds more readily, the fluorine-substituted analogue also yields the corresponding 5-substituted product, albeit requiring a longer reaction time nih.gov. This highlights the influence of the halogen substituent on the reactivity of the C5 position.

The successful C-C bond formation with diethyl malonate demonstrates a key synthetic route to introduce functionalized side chains at the 5-position of the 1,3-dimethyluracil scaffold.

Interactive Data Table: Reaction of 5-Halo-1,3-dimethyluracils with Diethyl Malonate Carbanion

| 5-Halogen Substituent | Reactivity | Product |

| Bromo | High | 5-(dicarbethoxymethyl)-1,3-dimethyluracil |

| Chloro | Moderate | 5-(dicarbethoxymethyl)-1,3-dimethyluracil |

| Fluoro | Lower | 5-(dicarbethoxymethyl)-1,3-dimethyluracil |

The reaction between this compound and the carbanion of an active methylene compound, such as diethyl malonate, is proposed to proceed through a nucleophilic substitution mechanism. The carbanion, a potent nucleophile, attacks the electron-deficient C5 position of the pyrimidine ring.

The generally accepted mechanism for nucleophilic substitution on 5-halouracils involves an addition-elimination pathway. In this mechanism, the incoming nucleophile adds to the C6 position, followed by the formation of an intermediate and subsequent elimination of the halide ion from the C5 position. However, for reactions involving carbanions at the C5 position, a direct nucleophilic substitution is also plausible.

In the case of this compound, the strong electronegativity of the fluorine atom makes the C5 position susceptible to nucleophilic attack. The proposed mechanistic pathway involves the following steps:

Formation of the Carbanion: A strong base abstracts a proton from the active methylene compound (e.g., diethyl malonate) to generate a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the C5 position of this compound.

Formation of a Meisenheimer-like Intermediate: An anionic intermediate is formed, where the negative charge is delocalized over the pyrimidine ring and the electron-withdrawing groups of the former carbanion.

Elimination of the Fluoride Ion: The intermediate collapses with the expulsion of the fluoride ion, a good leaving group, to restore the aromaticity of the pyrimidine ring and yield the final C5-substituted product.

The lower reactivity of this compound compared to its bromo and chloro counterparts can be attributed to the greater strength of the C-F bond compared to C-Br and C-Cl bonds, making the fluoride ion more difficult to displace nih.gov.

Computational and Spectroscopic Characterization of 5 Fluoro 1,3 Dimethyluracil

The structural and electronic properties of 5-Fluoro-1,3-dimethyluracil have been investigated using computational and spectroscopic techniques.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), have been instrumental in understanding the molecular characteristics of this compound. nih.govneliti.com These computational approaches allow for the elucidation of the electronic structure and prediction of various molecular parameters.

Theoretical studies have been conducted to understand the electronic structure of uracil (B121893) derivatives, including this compound. These calculations provide insights into the molecular orbitals and electronic transitions within the molecule. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity and stability of the compound. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The molecular geometry of this compound has been optimized using computational methods such as B3LYP with a 6-311++G(d,p) basis set. nih.govneliti.com These calculations predict the most stable three-dimensional arrangement of the atoms in the molecule. The titled compound, with the chemical formula C₆H₇FN₂O₂, consists of 18 atoms and belongs to the Cₛ point group symmetry. nih.govneliti.com The optimization process determines bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the 48 fundamental vibrations are all active in both Infrared (IR) and Raman spectroscopy. nih.govneliti.com Of these, 33 are in-plane vibrations and 15 are out-of-plane vibrations. nih.govneliti.com The prediction of vibrational frequencies through calculations aids in the assignment of experimentally observed spectral bands.

The response of a molecule to an external electric field is described by its polarizability and hyperpolarizability. These properties are of interest for applications in nonlinear optics. The mean polarizability (<α>), anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β) of this compound have been calculated using both HF and B3LYP methods with the 6-311++G(d,p) basis set. nih.govneliti.com

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Mean Polarizability <α> (x 10⁻²⁴ esu) | Not Specified | Not Specified |

| Anisotropy of Polarizability Δα (x 10⁻²⁴ esu) | Not Specified | Not Specified |

| First-Order Hyperpolarizability β (x 10⁻³⁰ esu) | 0.06572 | 0.07243 |

| Data sourced from Neliti. nih.gov |

| Method | Dipole Moment (μ) in Debye |

| HF/6-311++G(d,p) | Not Specified |

| B3LYP/6-311++G(d,p) | Not Specified |

| Specific values for the dipole moment were calculated but not explicitly provided in the referenced source. nih.govneliti.com |

Spectroscopic Investigations

Experimental spectroscopic techniques are essential for the characterization of this compound, providing direct information about its molecular structure and functional groups. The available data includes findings from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. spectrabase.com

A study involving the reaction of this compound mentions its characterization, and a database, SpectraBase, indicates the availability of various spectra for this compound. spectrabase.commdpi.com

| Spectroscopic Technique | Observed Features |

| FTIR Spectroscopy | The FTIR spectrum provides information on the vibrational modes of the molecule, including the characteristic absorptions of the C=O, C-F, and other functional groups. A study has utilized FTIR to investigate the bonding in the non-fibrillar form of this compound. acs.orgacs.org |

| NMR Spectroscopy (¹H and ¹³C) | ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. This helps in confirming the molecular structure. spectrabase.com Specific chemical shifts for the protons and carbons in the molecule provide a detailed structural map. |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak in the mass spectrum confirms the elemental composition of this compound. spectrabase.comnih.gov |

Further detailed analysis of the spectra from these techniques would provide a comprehensive experimental characterization of this compound.

Ultraviolet Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. In this compound, the pyrimidine (B1678525) ring with its conjugated double bonds and carbonyl groups acts as the primary chromophore.

The UV spectrum of this compound is characterized by absorptions arising from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. The principal electronic transitions observed for the uracil core are the π → π and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the pyrimidine ring. For uracil derivatives, these transitions are strong and usually occur in the shorter wavelength region of the near-UV spectrum.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

Computational studies based on Time-Dependent Density Functional Theory (TD-DFT) can predict the energies and oscillator strengths of these electronic transitions, corroborating the experimental findings.

The polarity and hydrogen-bonding capability of the solvent can significantly influence the position and intensity of UV absorption bands. Studies on uracil derivatives demonstrate that:

Polar Solvents: Increasing solvent polarity typically leads to shifts in the absorption maxima. For π → π* transitions, polar solvents tend to cause a red shift (shift to longer wavelength), while for n → π* transitions, a blue shift (shift to shorter wavelength) is commonly observed. This is due to the differential stabilization of the ground and excited states by the solvent.

Protic vs. Aprotic Solvents: The photoreactivity of this compound has been shown to differ significantly between protic and aprotic media, which is indicative of strong solvent-solute interactions affecting the electronic states. researchgate.net In protic solvents like methanol, interactions can occur, whereas in aprotic solvents like acetonitrile, different reaction pathways are favored. researchgate.netclockss.org Unlike its parent compound, 5-fluorouracil (B62378), this compound lacks the N-H protons, preventing it from acting as a hydrogen bond donor, though the carbonyl oxygens and fluorine atom can still act as hydrogen bond acceptors. acs.org

A study involving the reaction of this compound reported its UV absorption maximum in ethanol, providing a specific data point for its spectral behavior in a polar, protic solvent. nih.gov

Table 1: UV Absorption Data for a this compound Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³mol⁻¹cm⁻¹) |

|---|---|---|---|

| 5-(α-benzoyl)benzyl-1,3-dimethyluracil | Ethanol | 249 | 16,300 |

Data derived from a study on a reaction product of this compound, illustrating typical spectral values for the core structure. nih.gov

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, which belongs to the Cs point group, all 48 of its fundamental vibrations are predicted to be active in both IR and Raman spectra. neliti.com These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

Computational studies using Density Functional Theory (DFT) are instrumental in assigning the observed vibrational bands to specific molecular motions. neliti.com Key vibrational modes for this compound include:

C=O Stretching: The two carbonyl groups (at C2 and C4) give rise to strong, characteristic absorption bands in the IR spectrum, typically in the 1650-1750 cm⁻¹ region.

C=C and Ring Vibrations: Vibrations of the pyrimidine ring, including C=C stretching, occur in the 1400-1650 cm⁻¹ range.

C-F Stretching: The C5-F bond gives a characteristic stretching vibration, which is a key marker for fluorination.

Methyl Group Vibrations: The N-CH₃ groups exhibit symmetric and asymmetric stretching and bending modes.

While a complete experimental spectrum for this compound is not detailed in the available literature, data from the closely related 5-fluorouracil provides a strong basis for expected band positions. acs.org

Table 2: Representative Vibrational Frequencies for Uracil Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-CH₃ Asymmetric Stretch | 2950 - 3000 | Medium |

| N-CH₃ Symmetric Stretch | 2850 - 2900 | Medium |

| C=O Asymmetric Stretch | 1700 - 1750 | Strong |

| C=O Symmetric Stretch | 1650 - 1700 | Strong |

| C=C Ring Stretch | 1600 - 1650 | Strong |

| C-F Stretch | 1200 - 1280 | Strong |

| Ring Breathing Modes | 700 - 800 | Medium-Strong |

Frequencies are based on general values for uracil derivatives and computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. The ¹H, ¹³C, and ¹⁹F nuclei all provide unique structural information.

¹H-NMR: The proton NMR spectrum is expected to be relatively simple. It should feature two distinct singlets for the two N-methyl groups (N1-CH₃ and N3-CH₃) and a signal for the C6-H proton. The C6-H signal is often a doublet due to coupling with the adjacent ¹⁹F nucleus (³JHF). NOE experiments can be used to confirm the spatial proximity between protons and methyl groups, as demonstrated in studies of its reaction products. clockss.orgclockss.org

¹³C-NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The signals for the carbonyl carbons (C2 and C4) will appear downfield (typically >150 ppm). The fluorinated carbon (C5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), while the adjacent C6 and C4 carbons will show smaller two-bond couplings (²JCF).

¹⁹F-NMR: The fluorine spectrum provides a direct probe of the fluorine environment and is characterized by a single resonance, as there is only one fluorine atom in the molecule.

Table 3: Predicted NMR Chemical Shifts (δ) and Couplings (J) for this compound

| Nucleus | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | C6-H | ~7.5 - 8.0 | d, ³JHF ≈ 5-7 Hz |

| ¹H | N1-CH ₃ | ~3.3 - 3.5 | s |

| ¹H | N3-CH ₃ | ~3.2 - 3.4 | s |

| ¹³C | C 2 | ~150 - 152 | d, ³JCF ≈ 2-4 Hz |

| ¹³C | C 4 | ~160 - 163 | d, ²JCF ≈ 20-25 Hz |

| ¹³C | C 5 | ~138 - 142 | d, ¹JCF ≈ 220-240 Hz |

| ¹³C | C 6 | ~128 - 132 | d, ²JCF ≈ 30-35 Hz |

| ¹³C | N1-C H₃ | ~36 - 38 | q |

| ¹³C | N3-C H₃ | ~27 - 29 | q |

Chemical shifts are estimates based on data from derivatives and related compounds in CDCl₃ or DMSO. clockss.orgresearchgate.net

Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. oup.com The analysis reveals that the planar molecules are arranged in parallel sheets. Within these sheets, the molecules are held together by short intermolecular C-H···O hydrogen bonds. oup.com

A notable feature of the crystal packing is a short intermolecular contact between the fluorine atom and a methyl group of a neighboring molecule, with a C···F distance of 2.999(6) Å. oup.com This interaction plays a role in the stability of the crystal lattice. The ability of this compound to form a stable solid-solution with its non-fluorinated analog, 1,3-dimethyluracil (B184088), has been attributed to these packing forces and the similar sizes of the hydrogen and fluorine atoms. oup.com

Further crystallographic studies have been performed on the photodimers of this compound, which form upon UV irradiation. iucr.org These studies provide precise bond lengths and angles for the monomer unit, such as the C5-C6 bond length, which is elongated in the strained cyclobutane (B1203170) ring of the dimer compared to its expected double-bond character in the monomer. iucr.org

Table 4: Crystallographic Data for this compound (DMFU)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.910(2) |

| b (Å) | 11.691(2) |

| c (Å) | 7.697(2) |

| β (°) | 107.03(2) |

| V (ų) | 680.7(3) |

| Z | 4 |

Data from Taga et al. (1989). oup.com

Conformational Analysis in the Solid State

The solid-state conformation of this compound (5-FDMU) has been elucidated through single-crystal X-ray diffraction. The analysis reveals that the molecule is planar and, in its crystalline form, these planar molecules are arranged in parallel sheets. oup.com This planarity is a characteristic feature of the pyrimidine ring system.

A study investigating a series of 5-halo-1,3-dimethyluracils, including the fluoro derivative (referred to as DMFU in the study), confirmed its structure through X-ray diffraction. jyu.fiacs.org The methylation at the N1 and N3 positions fixes the conformation and prevents the tautomerism often seen in uracil and its derivatives that possess N-H protons. The crystal structure is primarily determined by the packing of these planar units, influenced by various intermolecular forces. oup.com

Table 1: Selected Crystallographic Interaction Data for this compound

| Interaction | Interatomic Distance (Å) | Source |

|---|---|---|

| C(5)···F | 2.999(6) | oup.com |

| C(6)H···O(2) | 3.190(4) | oup.com |

Note: Atom numbering is based on the original publication.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is dictated by a network of weak intermolecular interactions. Unlike its parent compound, 5-fluorouracil, the methylation at the N1 and N3 positions in 5-FDMU removes the strong N-H hydrogen bond donors. acs.orgnih.gov Consequently, the crystal packing is stabilized by a combination of weaker hydrogen bonds, halogen interactions, and other non-covalent forces. researchgate.net

In the crystal lattice of 5-FDMU, molecules within the same sheet interact with each other through short C-H···O and C-H···F contacts. oup.com X-ray analysis has identified specific short intermolecular contacts that are significantly shorter than the sum of the van der Waals radii, indicating the presence of weak hydrogen bonds. oup.com

Key interactions observed include:

A C(6)-H···O(2) hydrogen bond, with a C···O distance of 3.190(4) Å and an H···O distance of 2.28(3) Å. oup.com

A C(1)H₃···O(4) hydrogen bond, with a C···O distance of 3.245(5) Å. oup.com

These non-conventional hydrogen bonds are a primary stabilizing force in the crystal structure of 5-FDMU. jyu.fiacs.orgresearchgate.net

The role of the fluorine atom in halogen bonding (XB) within the 5-FDMU crystal is a subject of detailed analysis. Halogen bonds are typically stronger for heavier halogens like bromine and iodine. jyu.fi

A comprehensive study of 5-halo-1,3-dimethyluracils found no definitive crystallographic evidence that the fluoro derivative forms halogen bonds. jyu.fiacs.org In contrast, the same study identified clear halogen bonding in the bromo (DMBrU) and iodo (DMIU) analogues, where these interactions play a significant role in directing the crystal structures. jyu.fiacs.org

However, an earlier crystallographic study did note a short intermolecular C···F distance of 2.999(6) Å. oup.com While this contact is short, the geometry and the weak electrophilic nature of fluorine in such C-F bonds mean it is not typically classified as a strong, directional halogen bond, unlike those observed for heavier halogens. jyu.fi

The self-assembly behavior of this compound in solution is markedly different from that of its parent compound, 5-fluorouracil (5-FU). Under physiological conditions, 5-FU, which contains both strong hydrogen-bond donor (-NH) and acceptor (-C=O) groups, self-assembles into fibrillar structures through a strong hydrogen-bonding network. acs.orgnih.govacs.org

In stark contrast, 5-FDMU does not form these fibrils. acs.orgnih.govresearchgate.net The N-methylation at the 1- and 3- positions eliminates the strong hydrogen-bond donor motifs necessary for the type of self-assembly observed in 5-FU. acs.orgnih.gov Spectroscopic and microscopic studies have confirmed this lack of fibril formation. nih.govacs.org While 5-FDMU does aggregate in solution, this process is governed by weaker forces, such as C-H···O hydrogen bonds and dipole-induced dipole interactions, which are not sufficient to drive the formation of ordered, fibrillar structures seen with 5-FU. acs.org

Biological and Biochemical Research Perspectives Preclinical and in Vitro Mechanistic Studies

Molecular Interactions with Cellular Components

While specific in vitro studies detailing the binding of 5-Fluoro-1,3-dimethyluracil to isolated enzymes or receptor mimics are not extensively documented in the provided results, its structural similarity to 5-fluorouracil (B62378) (5-FU) suggests a potential interaction with thymidylate synthase. 5-FU and its derivatives are known to exert their anticancer effects by inhibiting this crucial enzyme involved in DNA synthesis. nih.govnih.govnih.gov The methylation at the 1 and 3 positions of the uracil (B121893) ring in this compound, however, differentiates it from 5-FU, potentially altering its binding affinity and inhibitory capacity. acs.orgresearchgate.net

Derivatives of 1,3-dimethyluracil (B184088) have been shown to inhibit human carbonic anhydrase I and II. medchemexpress.combiruni.edu.tr Furthermore, some uracil-appended benzylic amines, which include a 1,3-dimethyluracil moiety, have demonstrated inhibitory activity against acetylcholinesterase. biruni.edu.tr These findings suggest that the 1,3-dimethyluracil scaffold can interact with various enzymes, although direct evidence for this compound's binding to these specific enzymes is not provided.

The primary mechanism of action for fluoropyrimidines like 5-FU involves the inhibition of thymidylate synthase, which leads to a depletion of thymidine (B127349) triphosphate and subsequent disruption of DNA synthesis. nih.govnih.govnih.gov The active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable complex with thymidylate synthase. nih.gov While this compound is a derivative of 5-FU, its metabolic conversion to FdUMP is not explicitly detailed in the search results.

Studies on 5-FU have shown its incorporation into both RNA and DNA, leading to dysfunction in these nucleic acids. nih.govnih.gov The methylation in this compound might influence its metabolic activation and subsequent incorporation into nucleic acids. Research on other 5-substituted 1,3-dimethyluracil derivatives has explored their potential for incorporation into DNA oligomers. researchgate.net However, direct studies on the incorporation of this compound into synthetic polynucleotides are not available in the provided information.

Cellular Uptake and Intracellular Distribution Mechanisms (in vitro models)

Specific studies on the cellular uptake and intracellular distribution of this compound are not detailed in the provided search results. However, research on its parent compound, 5-FU, indicates that its transport into cells is a critical factor for its cytotoxic activity.

Modulation of Cellular Processes in Model Systems (in vitro studies)

In vitro studies have demonstrated the antiproliferative activity of various 5-FU derivatives. japsonline.comresearchgate.net For instance, certain 5-FU-cholesterol hybrids have been shown to significantly decrease tumor volume in animal models. japsonline.com While direct data on this compound's effect on cell growth is limited, the known anticancer properties of fluorouracil derivatives suggest it may also inhibit cell proliferation.

Table 1: In Vitro Antiproliferative Activity of Selected 5-FU Derivatives

| Compound/Hybrid | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-FU-cholesterol hybrid (16) | Solid Ehrlich Carcinoma (in vivo) | Significant decrease in tumor volume | japsonline.com |

| 4-deoxypodophyllotoxin-5-fluorouracil hybrids | - | Inhibition of cellular migration, cell cycle arrest | japsonline.com |

| Isatin-1,2,3-triazole hybrids | Various cancer cell lines | Moderate anticancer activity | japsonline.com |

| Resveratrol-coumarin hybrids | Various cancer cell lines | Good anticancer profile, G2-M phase arrest, apoptosis induction | japsonline.com |

| NO-donating chalcone (B49325) hybrids | - | Potential to prevent metastasis | japsonline.com |

The cytotoxicity of 5-FU is primarily attributed to the inhibition of thymidylate synthase and the fraudulent incorporation of its metabolites into RNA and DNA, leading to apoptosis and cell death. nih.govnih.govnih.govnih.gov Studies on various cancer cell lines have shown that 5-FU can induce apoptosis and inhibit proliferation. nih.gov

A comparative study on human erythroleukemic (K562) cells suggested that a methylated derivative of 5-FU exhibited lower cytotoxicity compared to 5-FU itself, which was attributed to differences in self-assembly and fibril formation. acs.orgresearchgate.net This indicates that the methylation in this compound could modulate its cytotoxic mechanisms. Furthermore, the cytotoxicity of 5-FU can be enhanced by combination with other treatments like hyperthermia and dipyridamole. nih.gov

Table 2: Summary of Cytotoxicity Findings for 5-FU and its Derivatives

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| 5-FU | Human colorectal cancer cell lines (HT29, HCT116) | Inhibition of cell viability | nih.gov |

| 5-FU | Cardiomyocytes and endothelial cells | Compromised cell membrane integrity, induced apoptosis | nih.gov |

| 5-FU | B16 melanoma and human tumor cells | Cytotoxicity enhanced by hyperthermia and dipyridamole | nih.gov |

| 5-FU-loaded microspheres | Human HT-29 colon cancer cell lines | Inhibited proliferation and induced apoptosis over an extended time | nih.gov |

Comparative Biochemical Behavior with Related Pyrimidines and Antimetabolites

The biochemical character of this compound (5-FDMU) is best understood through comparison with its parent compound, 5-Fluorouracil (5-FU), and other related pyrimidine (B1678525) antimetabolites. The primary structural difference—the methylation at the N1 and N3 positions of the pyrimidine ring—profoundly influences its physicochemical properties and intermolecular interactions.

Unlike 5-FU, which possesses both strong hydrogen-bond donor (-NH) and acceptor (-CO) groups, 5-FDMU lacks strong hydrogen-bond donors due to the substitution of hydrogens with methyl groups. acs.orgacs.orgresearchgate.net This fundamental difference dictates their self-assembly behavior under physiological conditions. acs.org 5-FU is known to self-assemble into ribbon-like fibrils through a robust hydrogen-bonding network. acs.orgacs.org In contrast, 5-FDMU does not form such fibrils because it is limited to weaker C-H···O hydrogen bonds and dipole-induced dipole interactions as stabilizing forces. acs.orgresearchgate.net This inability to form aggregates is a key distinguishing feature from 5-FU, whose fibril formation in buffer solutions may play a role in its biological activity and drug response. acs.orgacs.org

Table 1: Comparison of Self-Assembly Properties

| Property | 5-Fluorouracil (5-FU) | This compound (5-FDMU) |

|---|---|---|

| Hydrogen Bond Donors | Yes (-NH groups) | No |

| Primary Intermolecular Forces | Strong N-H···O hydrogen bonds | Weak C-H···O hydrogen bonds, dipole-induced dipole interactions |

| Self-Assembly Behavior | Forms fibrils/ribbon-like structures | Does not form fibrils; may form smaller aggregates |

Thermochemical studies also reveal differences in stability between the two compounds. The standard molar enthalpies of formation in the gas phase have been determined experimentally and calculated, providing insight into their intrinsic energetic properties. researchgate.net

Table 2: Standard Molar Enthalpies of Formation (Gas Phase) at T = 298.15 K

| Compound | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|

| 5-Fluorouracil | -(454.5 ± 1.6) |

| This compound | -(478.5 ± 1.3) |

The structural distinction of 5-FDMU is further highlighted in immunological and chemical reactivity studies. In immunoassays developed for the therapeutic drug monitoring of the 5-FU prodrug tegafur (B1684496) or for 5-FU itself, 5-FDMU shows negligible cross-reactivity. csic.esmdpi.com This indicates that the N,N'-dimethylated structure is not significantly recognized by antibodies specific to tegafur or 5-FU, underscoring its unique molecular profile. csic.esmdpi.com For instance, in a surface-enhanced Raman scattering-based lateral flow immunochromatographic assay for 5-FU, the cross-reactivity for 5-FDMU was less than 0.01%. mdpi.com Similarly, an ELISA developed for tegafur showed very low cross-reactivity for 5-FDMU. csic.es

From a chemical reactivity standpoint, 5-FDMU participates in reactions characteristic of 5-halogenated uracils, though reaction rates can differ. In C-C bond formation reactions with active methylene (B1212753) compounds, this compound can be used as a substrate, although it may require longer reaction times compared to its 5-bromo or 5-chloro counterparts. mdpi.com Photochemical reactions also distinguish 5-FDMU, which can undergo stereoselective cycloaddition reactions with compounds like naphthalene (B1677914) to form barrelene derivatives or other complex structures depending on the reaction conditions. researchgate.netclockss.org

Theoretical Frameworks for Biochemical Action and Target Identification

Theoretical and computational chemistry provides a powerful framework for predicting the biochemical behavior of this compound and identifying its potential molecular targets. These in silico approaches leverage the compound's known structure to model its interactions within a biological system.

A primary theoretical consideration is the impact of N-methylation on intermolecular interactions, as discussed previously. Computational models confirm that the absence of hydrogen bond donor sites on 5-FDMU prevents the formation of the stable, hydrogen-bonded networks that characterize 5-FU aggregation. researchgate.net This theoretical insight is crucial for postulating its bioavailability and interaction with potential targets, as it is less likely to form extracellular aggregates compared to 5-FU. acs.orgresearchgate.net

High-level quantum-chemical calculations are employed to determine fundamental properties that influence biochemical reactivity. Methods such as the G3(MP2)//B3LYP composite method have been used to calculate the gas-phase standard molar enthalpies of formation for both 5-FDMU and 5-FU, with results showing strong agreement with experimental values derived from combustion calorimetry. researchgate.net Such theoretical calculations provide a reliable basis for understanding the compound's intrinsic stability. researchgate.netnist.gov Furthermore, Density Functional Theory (DFT) calculations are used to investigate the equilibrium structures, harmonic frequencies, and geometric properties of fluorinated uracils, providing a deeper understanding of their molecular framework. researchgate.netsemanticscholar.org

Molecular docking is a key computational technique used to predict the binding affinity and orientation of a small molecule like 5-FDMU to the active site of a protein. nih.govresearchgate.net While specific docking studies for 5-FDMU are not widely published, the established framework for its parent compound, 5-FU, serves as a blueprint. For example, in silico studies of novel 5-FU analogues are performed by docking them against thymidylate synthase (TS), a primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.govmdpi.com These studies analyze binding energies and interactions with key amino acid residues (such as Arginine, Serine, and Aspartate) in the enzyme's active site. nih.gov A similar theoretical approach could be applied to 5-FDMU to screen for potential protein targets and elucidate its mechanism of action, which may or may not involve TS inhibition.

Modern drug discovery increasingly relies on integrated computational pipelines for novel target identification. biorxiv.org These theoretical frameworks combine machine learning, structural modeling, and analysis of public databases to identify and validate potential binding pockets on proteins that could be modulated by small molecules. biorxiv.org For a compound like 5-FDMU, such an in silico approach could uncover previously unexploited molecular targets by screening it against vast libraries of protein structures, thereby guiding future preclinical and in vitro mechanistic studies.

Synthesis and Mechanistic Evaluation of 5 Fluoro 1,3 Dimethyluracil Derivatives and Analogs

Design Principles for Novel Derivative Architectures

The design of novel derivatives of 5-Fluoro-1,3-dimethyluracil is guided by several key principles aimed at modulating its biological activity and physicochemical properties. A primary consideration is the modification of the uracil (B121893) ring, particularly at the 5 and 6 positions, to influence the molecule's electronic properties and steric profile. The electron-withdrawing nature of the fluorine atom at the C5 position significantly reduces the electron density at the C6 position, making it susceptible to nucleophilic attack. nih.govsemanticscholar.org This inherent reactivity provides a platform for introducing diverse substituents.

Another design principle involves the attachment of various chemical moieties to the uracil scaffold to explore targeted interactions with biological macromolecules. This can include the introduction of groups that can participate in specific non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, to enhance binding affinity to target enzymes or receptors. acs.orgresearchgate.net Furthermore, the design process often incorporates computational modeling and theoretical studies to predict the effects of structural modifications on the molecule's conformation, electronic distribution, and potential interactions with biological targets. researchgate.netnih.gov

Synthetic Strategies for Analogs with Modified Substituents

Modifications at the Uracil Ring

The synthesis of analogs with modified substituents on the uracil ring of this compound primarily focuses on the reactivity of the C5-C6 double bond. One notable strategy involves the reaction of 1,3-dimethyl-5-halogenouracils with carbanions derived from active methylene (B1212753) compounds. For instance, the reaction of this compound with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil. nih.govsemanticscholar.org Although the strong C-F bond at the 5-position can slow down the substitution reaction, the electron-withdrawing effect of the fluorine atom facilitates the initial nucleophilic attack at the 6-position. nih.govsemanticscholar.org

The reaction proceeds through a plausible mechanism involving a Michael 1,4-addition of the carbanion to the C5-C6 double bond of the uracil ring, followed by the elimination of the halogen. nih.govsemanticscholar.org Studies have shown that the type of halogen at the 5-position (Br, Cl, or F) significantly affects the reaction rate, with the fluoro derivative requiring a longer reaction time. nih.govsemanticscholar.org

Below is a table summarizing the formation of 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil from different 5-halo-1,3-dimethyluracils.

| Starting Compound (X) | Reaction Time (h) | Yield (%) |

| Br | 8 | 60 |

| Cl | 16 | 67 |

| F | 24 | 65 |

Table 1: Formation of 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil (2) from the reaction of 1,3-dimethyl-5-halogenouracils (1) and diethyl malonate. nih.govsemanticscholar.org

Furthermore, photochemical reactions offer another avenue for modifying the uracil ring. UV irradiation of this compound in the presence of naphthalenes can lead to various photocycloaddition products, including naphthocyclobutapyrimidines and ethenobenzoquinazolines, depending on the reaction conditions and the substituents on the naphthalene (B1677914) ring. clockss.orgclockss.org For instance, direct UV irradiation with naphthalene can yield a benzopyrimidobarrelene derivative through a 1,4-addition. clockss.org

Attachment of Chemical Moieties for Targeted Research

The attachment of specific chemical moieties to the this compound scaffold is a key strategy for developing probes for targeted research and potentially enhancing biological activity. This often involves coupling reactions at the C5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are widely employed to introduce aryl or heteroaryl groups at this position. thieme-connect.com

For example, the direct C-H arylation of 1,3-dimethyluracil (B184088) with aryl halides can be achieved using a palladium acetate (B1210297) catalyst, leading to the formation of 5-aryluracils. thieme-connect.com The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation, with some conditions favoring substitution at the C5 position and others at the C6 position. thieme-connect.com

The attachment of fluorescent tags is another important modification for targeted research, enabling the visualization and tracking of the molecule within biological systems. This can be achieved by coupling the uracil derivative with a fluorescent molecule, such as fluorescein (B123965) isothiocyanate, after introducing a suitable linker arm. bath.ac.uk

Structure-Activity Relationship (SAR) Studies (in vitro and theoretical)

Correlation of Structural Features with Biochemical Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biochemical activity. A key structural feature is the presence of the N-methyl groups, which eliminates the possibility of forming strong hydrogen bonds that are characteristic of the parent compound, 5-fluorouracil (B62378). acs.orgresearchgate.net This lack of strong hydrogen bond donors in this compound affects its self-assembly properties and interactions with biological targets. acs.orgresearchgate.netresearchgate.net

The nature of the substituent at the C5 position plays a significant role in determining the biological activity. In a study on a series of 2,4-dioxopyrimidine-1-carboxamides, it was found that an electron-withdrawing group at the C5 position is crucial for potent inhibitory activity against acid ceramidase. escholarship.org For instance, replacing the fluorine with chlorine or a trifluoromethyl group led to potent inhibitors. escholarship.org Conversely, the introduction of substituents containing a heteroatom directly attached to the uracil ring resulted in a considerable loss of potency. escholarship.org

The following table presents the inhibitory activity of some 5-substituted uracil derivatives against rat acid ceramidase.

| Compound | Substituent at C5 | IC50 (µM) |

| 4a (carmofur) | F | 0.029 |

| 4d | Cl | double-digit nanomolar |

| 4e | CF3 | double-digit nanomolar |

| 4f | Ethyl | 0.733 |

| 4g | Hydroxymethyl | 0.417 |

Table 2: Inhibitory activity (IC50) of 5-substituted 2,4-dioxopyrimidine-1-carboxamide derivatives against rat acid ceramidase. escholarship.org

Influence of Substituents on Molecular Interactions

The substituents on the this compound ring significantly influence its molecular interactions. The N-methylation at the 1 and 3 positions prevents the formation of the strong hydrogen-bonding network observed in 5-fluorouracil. acs.org The stabilizing forces in the crystal structure of this compound are primarily weak C-H···O hydrogen bonds and dipole-induced dipole interactions. acs.orgresearchgate.net

The fluorine atom at the C5 position can participate in intermolecular interactions. X-ray crystallographic studies have revealed short intermolecular C···F contacts in the crystal structure of this compound. oup.com Specifically, a short intermolecular contact between the fluorine atom and a methyl group of a neighboring molecule has been observed, with an F(5)···C(3') distance of 2.999(6) Å. oup.com

Theoretical studies, such as those employing Density Functional Theory (DFT), provide further insights into the influence of substituents on molecular interactions. nih.gov These computational methods can be used to model the geometry, electronic properties, and interaction energies of different derivatives, helping to rationalize observed structure-activity relationships and guide the design of new compounds with desired interaction profiles. researchgate.net For instance, molecular docking studies can be used to predict the binding modes of these derivatives within the active site of a target protein, providing valuable information for further structural modifications. researchgate.netnih.gov

Preclinical Characterization of Analog Behavior in Cellular Models (in vitro)

The preclinical evaluation of this compound and its analogs in cellular models provides crucial insights into their potential as therapeutic agents. These in vitro studies are designed to elucidate the compounds' cytotoxic effects, mechanisms of action, and the influence of specific structural modifications on their biological activity. Research focuses on comparing the behavior of these synthetic derivatives against various cancer cell lines and understanding the molecular interactions that govern their efficacy.

A key aspect of this characterization is understanding how structural alterations to the parent compound, 5-Fluorouracil (5-FU), impact cellular behavior. For instance, the N-methylation at the 1- and 3- positions to form this compound (5-FDMU) significantly alters its physicochemical properties. Unlike 5-FU, which self-assembles into fibrils under physiological conditions through a strong hydrogen-bonding network, 5-FDMU lacks the necessary hydrogen-bond donors and does not form these structures. acs.org This difference in aggregation behavior has been shown to affect cytotoxicity. Studies using 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assays on K562 chronic myelogenous leukemia cells revealed that the fibrillar form of 5-FU exhibited lower cytotoxicity compared to its non-fibrillar state. acs.org When the fibrillar structure was disrupted, the cell viability decreased, indicating higher cytotoxicity for the non-aggregated form. acs.org

Further investigations have explored the cytotoxic properties of conjugates derived from the closely related analog, 1,3-dimethyl-5-formyluracil, with quinolizidine (B1214090) alkaloids like (–)-cytisine and thermopsin. researchgate.net The cytotoxic activities of these synthesized conjugates were evaluated against several human cell lines: embryonic kidney cells (HEK293), hepatocellular carcinoma cells (HepG2), and lymphoblastic leukemia cells (Jurkat). The results, measured as the concentration required for 50% inhibition of metabolic activity (IC50), identified a lead compound that demonstrated notable activity against the Jurkat cell line, comparable to the reference drug 5-Fluorouracil. researchgate.net

Table 1: Cytotoxic Activity (IC50, µM) of 1,3-Dimethyl-5-formyluracil Conjugates in Human Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line: HEK293 | Cell Line: HepG2 | Cell Line: Jurkat |

|---|---|---|---|

| Lead Conjugate | >100 | 48.4 ± 4.5 | 20.6 ± 2.1 |

| 5-Fluorouracil (Reference) | Not Reported | Not Reported | 18.5 ± 3.3 |

Data sourced from a study on conjugates of (–)-cytisine and thermopsin amine derivatives with 1,3-dimethyl-5-formyluracil. researchgate.net

The development of hybrid molecules represents another strategy to enhance the efficacy of fluoropyrimidines. A novel series of 5-FU-ubenimex conjugates was synthesized and evaluated for anticancer activity. japsonline.com One particular hybrid demonstrated superior performance against the A-549 lung cancer cell line compared to 5-FU alone. japsonline.com This suggests that combining 5-FU with other pharmacophores can overcome some of the limitations associated with the parent drug. japsonline.com

Table 2: Cytotoxic Activity (IC50, µM) of 5-FU-Ubenimex Hybrid Against A-549 Lung Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | IC50 (µM) |

|---|---|

| Hybrid 57 (5-FU-Ubenimex) | 5.68 |

| 5-Fluorouracil (Standard) | 16.96 |

| Ubenimex (Standard) | 16.29 |

Data sourced from a study on 5-FU hybrids as potential anticancer agents. japsonline.com

Research has also shown that the cytotoxicity of 5-FU can be synergistically enhanced by certain deoxyuridine analogs. nih.gov Analogs such as 5-formyl-2′-deoxyuridine and 5-hydroxymethyl-2′-deoxyuridine, when combined with 5-FU, led to a significant increase in single-strand breaks in the DNA of replicating cancer cells, ultimately causing cell death through necrosis resulting from NAD depletion. nih.gov This synergistic interaction was observed to be specific to cancer cells, with no corresponding enhancement in normal tissue cells. nih.gov

In addition to anticancer evaluations, derivatives of this compound have been assessed for other biological activities. The chlorination of this compound in various alcohols yields 5-chloro-5-fluoro-6-alkoxypyrimidines. These compounds were screened for antiviral activity, with 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil showing high activity against the Respiratory Syncytial (RS) virus and human influenza viruses A/H3N2 and A/H1N1pdm09. researchgate.net

The cellular response to these compounds is also dictated by intrinsic cellular mechanisms. For example, resistance to 5-FU in cancer cell lines has been linked to the overexpression of the enzyme thymidylate synthase (TYMS), the primary target of the drug. drugtargetreview.com Similarly, high levels of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which metabolizes 5-FU into an inactive form, can also confer resistance. drugtargetreview.com These findings underscore the importance of the cellular environment in determining the ultimate preclinical activity of this compound and its analogs.

Advanced Analytical Methodologies for Research on 5 Fluoro 1,3 Dimethyluracil and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For 5-Fluoro-1,3-dimethyluracil, both high-performance liquid chromatography and gas chromatography offer powerful capabilities for analysis in research contexts.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a high-sensitivity alternative for the analysis of this compound. Due to the low volatility of uracil (B121893) derivatives, a crucial step in GC analysis is derivatization, which converts the polar analyte into a more volatile and thermally stable compound. nih.govnih.gov

Common derivatization approaches for related fluoropyrimidines include methylation or creating pentafluorobenzyl derivatives. nih.gov For instance, a GC-MS method for 5-fluorouracil (B62378) involved derivatization to its 1,3-dipentafluorobenzyl derivative, which allowed for quantification at levels as low as 0.5 to 50 ng/mL. nih.gov The use of an internal standard, such as an isotopically labeled version of the analyte, is essential for accurate quantification and to correct for variations during sample preparation and injection. nih.govnih.gov The analysis is performed on a capillary column, and the mass spectrometer is used for sensitive and selective detection. nih.gov This technique is particularly valuable for measuring low concentrations of the compound in complex biological research samples. nih.gov

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry is an indispensable tool in the study of this compound, providing detailed information on molecular weight, elemental composition, and structure. When coupled with chromatographic separation (LC-MS or GC-MS), it becomes a powerful technique for identifying metabolites and investigating metabolic pathways.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govprotocols.io This capability is fundamental for the unambiguous identification of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental formula of a compound. nih.govnih.gov

In research, this is particularly useful for identifying unknown metabolites in in vitro systems. nih.gov For example, a workflow using an Orbitrap mass spectrometer was developed to extract, detect, and quantify 5-fluorouracil and its polar metabolites from cancer cell lysates and media. nih.gov This approach facilitates the differentiation between compounds with very similar nominal masses, which is a common challenge in metabolite identification. nih.govnih.gov

Tandem Mass Spectrometry for Metabolite Profiling in In Vitro Systems

Tandem Mass Spectrometry (MS/MS) is the gold standard for structural elucidation and highly selective quantification of metabolites. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are detected. nvkc.nlnih.gov This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. youtube.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used platform for metabolite profiling. nih.govnih.gov It offers exceptional sensitivity and specificity, often employing modes like selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM). nih.govnih.gov In these modes, the instrument is set to monitor specific precursor-to-product ion transitions, which drastically reduces chemical noise and enhances the limit of detection. nih.govnih.gov This makes it possible to quantify low-abundance metabolites in complex in vitro samples, such as cell incubations or enzymatic assays. nih.govresearchgate.net The use of stable isotope-labeled internal standards in LC-MS/MS analyses further improves quantitative accuracy by correcting for matrix effects and variations in instrument response. nvkc.nlnih.gov

| Technique | Primary Application | Key Features | Reference |

|---|---|---|---|

| High-Resolution MS (HRMS) | Identification of unknown metabolites; Formula determination | High mass accuracy (<5 ppm); High resolving power | nih.govprotocols.ionih.gov |

| Tandem MS (MS/MS) | Structural elucidation; Selective quantification (MRM/SRM) | Characteristic fragmentation patterns; High sensitivity and specificity | nih.govnvkc.nlnih.govnih.gov |

Advanced Spectroscopic Methods

Beyond standard UV-Vis detection used in HPLC, other spectroscopic methods provide valuable information about the structure, stability, and molecular interactions of this compound.

UV-Visible spectroscopy, including derivative spectroscopy, can be used for the quantitative determination of fluoropyrimidines. globalresearchonline.net First or second-order derivative spectra can help resolve overlapping peaks from other components in a sample, thereby improving specificity. globalresearchonline.net

Infrared (IR) spectroscopy is a powerful tool for studying the chemical structure and stability of compounds. researchgate.net By analyzing the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific chemical bonds, IR spectroscopy can confirm the presence of functional groups and monitor for changes that indicate degradation. researchgate.net For example, it has been used to assess the stability of 5-fluorouracil under various stress conditions like heat and pH changes. researchgate.net

Fluorescence spectroscopy has been employed to investigate the self-assembling behavior of fluoropyrimidines. acs.org While this compound itself may not be strongly fluorescent, its interaction with fluorescent probes or its aggregation behavior can be monitored using this highly sensitive technique. acs.org Such studies provide insights into the noncovalent forces that govern molecular interactions, which can be relevant in various research contexts. acs.org

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of compounds in complex mixtures. For fluorinated pyrimidines such as this compound, Fluorine-19 (¹⁹F) NMR spectroscopy offers significant analytical advantages. ¹⁹F NMR provides a highly specific method for the detection, identification, and quantification of fluorine-containing compounds and their derivatives in research matrices like biofluids. nih.gov The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus, including its 100% natural isotopic abundance, high gyromagnetic ratio, and high sensitivity, which is 83% that of the proton (¹H) nucleus. mdpi.com

A major advantage of ¹⁹F NMR in the analysis of complex mixtures is its large chemical shift range of approximately 300 ppm, which minimizes the problem of resonance degeneracy that often complicates ¹H NMR spectra. mdpi.comoup.com This wide spectral dispersion allows for the clear resolution of signals from different fluorinated species, even if their chemical structures are very similar. This technique has been successfully used to identify and quantify fluoropyrimidine metabolites in human biofluids, with some studies identifying novel metabolites for the first time. nih.gov

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., ¹H-¹³C HSQC, HMBC) and specialized ¹⁹F techniques, are instrumental for unambiguous signal assignment in complex environments. ipb.pt For instance, Transverse Relaxation-Optimized Spectroscopy (TROSY) is an advanced technique that can be applied to ¹⁹F-¹³C labeled molecules, enabling the study of large RNA structures and their interactions with fluorinated compounds. nih.gov The ¹⁹F-¹³C TROSY component has been shown to relax approximately two times slower than the more common ¹H-¹³C TROSY component, resulting in sharper lines and improved resolution for large biomolecules. nih.gov A comprehensive analysis of 5-fluorouracil in different solvents has been conducted using ¹³C, ¹H, ¹⁵N, and ¹⁹F NMR, demonstrating the power of a multi-nuclear NMR approach to understanding its chemical environment. researchgate.net

| Parameter | Advantage for Complex Mixture Analysis | Reference |

|---|---|---|

| Natural Abundance | 100%, allowing for high sensitivity without isotopic enrichment. | mdpi.com |

| Sensitivity | High (83% of ¹H), enabling detection of low-concentration species. | mdpi.com |

| Chemical Shift Range | Large (~300 ppm), resulting in excellent signal dispersion and reduced spectral overlap. | mdpi.comoup.com |

| Specificity | Provides a clear window for observing only fluorine-containing molecules, simplifying complex spectra. | nih.gov |

Raman and Surface-Enhanced Raman Scattering (SERS) for Detection in Research Matrices

Raman spectroscopy provides detailed chemical information based on the vibrational modes of a molecule, offering a specific fingerprint for identification. However, conventional Raman scattering is an inherently weak process, which limits its sensitivity for detecting low concentrations of analytes. Surface-Enhanced Raman Scattering (SERS) is an advanced technique that overcomes this limitation, providing immense signal amplification—sometimes by factors of 10⁶ or more—for molecules adsorbed onto or near the surface of metallic nanostructures, typically made of gold or silver. frontiersin.orgnih.gov This enhancement allows for the detection of trace amounts of analytes, making SERS a highly sensitive tool for research applications. frontiersin.orgnih.gov

The SERS enhancement mechanism is primarily attributed to two effects: an electromagnetic mechanism, resulting from the amplification of the local electric field by surface plasmons on the nanoparticle surface, and a chemical or charge-transfer mechanism, involving charge transfer between the analyte and the metal surface. frontiersin.orgrsc.org Research on 5-fluorouracil (5-FU), a structurally related compound, has extensively utilized SERS for its detection and characterization on both silver and gold surfaces. frontiersin.orgsemi.ac.cnacs.org The SERS spectra of 5-FU show distinct vibrational bands that can be assigned to specific molecular motions, such as the pyrimidine (B1678525) ring breathing mode and C=O stretching modes. nih.gov The relative intensities and positions of these bands can differ from the conventional Raman spectrum due to the molecule's interaction with the metal surface. nih.gov

The high sensitivity of SERS has been leveraged to detect 5-FU in complex research matrices, such as saliva, with detection limits in the µg/mL range. nih.gov The pH of the solution can influence the SERS spectrum by altering the protonation state and, consequently, the adsorption geometry of the molecule on the nanoparticle surface. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are often paired with experimental SERS to aid in the interpretation of spectra and to understand the binding mechanism between the analyte and the metal substrate. acs.org These principles and findings are directly applicable to the analysis of this compound, whose SERS spectrum would be expected to show characteristic peaks related to its unique structure.

| SERS Peak (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 786 | Pyrimidine ring breathing |

| 1234 | Trigonal ring + C-F stretching |

| 1334 | Ring + C-H wagging |

| 1400 | Ring + N-H wagging |

| 1667 | Symmetric C=O stretching |

Immunoanalytical Techniques for Research-Scale Detection (e.g., ELISA)

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are bioanalytical methods that utilize the high specificity of antibody-antigen interactions to detect and quantify analytes in various samples. nih.gov For small molecules like this compound, a competitive ELISA format is typically employed. elabscience.com In this format, the target analyte in a sample competes with a labeled analyte (e.g., an enzyme conjugate) for a limited number of binding sites on an antibody that has been immobilized on a solid surface, such as a microplate well. nih.govnih.gov The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The development of a robust immunoassay requires the production of antibodies that can specifically recognize the target molecule. Since small molecules are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response for monoclonal antibody (mAb) production. nih.gov Highly sensitive and specific ELISAs have been successfully developed for the detection of the parent compound, 5-fluorouracil (5-FU). nih.govresearchgate.net In one such study, a mAb was produced that enabled the development of an ELISA with a limit of detection (LOD) as low as 0.5 ng/mL. nih.gov